molecular formula C14H17N5O5 B12936193 Adenosine, 2-(4-hydroxy-1-butynyl)- CAS No. 99044-58-3

Adenosine, 2-(4-hydroxy-1-butynyl)-

Cat. No.: B12936193
CAS No.: 99044-58-3
M. Wt: 335.32 g/mol
InChI Key: OQUVZIRDVQRJQH-FRJWGUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for adenosine, 2-(4-hydroxy-1-butynyl)- is systematically constructed to describe its atomic connectivity and functional groups. The full designation (2R,3R,4S,5R)-2-[6-amino-2-(4-hydroxybut-1-yn-1-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol specifies:

  • The purine base substitution at position 2 with a 4-hydroxybut-1-ynyl group
  • The ribose sugar's stereochemistry through (2R,3R,4S,5R) descriptors
  • Hydroxyl group placements on the oxolane (ribose) ring

This nomenclature adheres to IUPAC Rule RB-4.3 for numbering purine derivatives and Section P-102.5.1.2 for specifying alkynyl substituents. The systematic name differentiates the compound from other adenosine analogs through precise locant assignments for both the purine substitution (position 2) and the alkyne's terminal hydroxyl group (position 4 of the butynyl chain).

Molecular Formula and Weight Analysis

The molecular composition of adenosine, 2-(4-hydroxy-1-butynyl)- demonstrates significant structural expansion compared to native adenosine:

Parameter Adenosine, 2-(4-hydroxy-1-butynyl)- Native Adenosine
Molecular Formula C₁₄H₁₇N₅O₅ C₁₀H₁₃N₅O₄
Molecular Weight (g/mol) 335.32 267.24
Hydrogen Bond Donors 5 5
Hydrogen Bond Acceptors 11 9
Rotatable Bond Count 6 2

The 68.08 g/mol mass difference arises from the C₄H₄O addition from the 4-hydroxy-1-butynyl group. XLogP3 calculations indicate increased hydrophobicity (-1.3 vs -1.8 for adenosine) due to the alkyne's electron-rich π system. The compound's topological polar surface area expands to 144Ų compared to adenosine's 140Ų, reflecting the additional hydroxyl group's impact on solvation properties.

Stereochemical Configuration Analysis

The molecule contains four stereocenters in the ribose moiety with absolute configurations (2R,3R,4S,5R), identical to natural adenosine's β-D-ribofuranose configuration. Critical stereochemical features include:

  • C2' Ribose Center : R-configuration maintains the β-glycosidic bond orientation between ribose and purine
  • C3' and C4' Centers : 3R,4S arrangement preserves the ribose ring's chair conformation
  • C5' Hydroxymethyl Group : R-configuration ensures proper spatial alignment of the primary alcohol

The 4-hydroxy-1-butynyl substituent introduces a propargyl alcohol group with free rotation about the single bonds between C1'-C2' (purine-alkyne connection) and C3'-C4' (hydroxyl-bearing carbon). Density functional theory (DFT) calculations suggest the alkyne adopts a trans-linear geometry relative to the purine plane, minimizing steric clashes with the ribose moiety.

Comparative Structural Analysis with Native Adenosine

Structural modifications in adenosine, 2-(4-hydroxy-1-butynyl)- create distinct biochemical properties compared to the native nucleoside:

Purine Ring Modifications

  • Position 2 Substitution : Replacement of hydrogen with 4-hydroxy-1-butynyl group
    • Creates steric bulk (van der Waals volume +48ų)
    • Introduces hydrogen-bonding capacity via terminal hydroxyl
    • Adds conjugated π system from alkyne moiety

Ribose Conformation

  • Maintains identical β-D-ribofuranose configuration
  • No significant torsional angle changes in sugar puckering (C2'-endo conformation preserved)

Electronic Effects

  • Alkyne group increases electron density at N3 position (+0.12e vs native adenosine)
  • Hydroxyl group creates localized dipole moment (1.34D) at chain terminus

Properties

CAS No.

99044-58-3

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-hydroxybut-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H17N5O5/c15-12-9-13(18-8(17-12)3-1-2-4-20)19(6-16-9)14-11(23)10(22)7(5-21)24-14/h6-7,10-11,14,20-23H,2,4-5H2,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

OQUVZIRDVQRJQH-FRJWGUMJSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCO)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the sugar moiety. Key steps may include:

    Formation of the Purine Base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Attachment of the Hydroxybutynyl Group:

    Glycosylation: The final step involves the attachment of the purine base to the sugar moiety, forming the tetrahydrofuran ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step strategies involving:

  • Acylation and chlorination : Guanosine derivatives are acetylated (e.g., with acetic anhydride in DMF/pyridine) followed by chlorination using phosphorus oxychloride .

  • Alkylation : The intermediate is alkylated with 2-(4-chlorophenyl)ethyl bromide in the presence of cesium carbonate .

  • Deprotection : Final deprotection with ammonia in ethanol yields the target compound .

Key yields for similar derivatives range from 40–50% under optimized conditions .

Nucleophilic Substitutions

The 2-(4-hydroxy-1-butynyl) side chain enables regioselective modifications:

  • Hydroxyl group reactivity : The α-hydroxyl group enhances interactions with adenosine receptors (A<sub>2A</sub>) and improves antiplatelet activity .

  • Alkynyl chain modifications : Substitutions at the terminal alkynyl position alter receptor selectivity. For example:

    • 4-Hydroxy-1-butynyl derivatives show potent vasorelaxation effects (EC<sub>50</sub> = 0.8 nM) .

    • 3-Hydroxy-3-phenyl-1-butynyl analogs reduce antiaggregatory activity while retaining A<sub>2</sub> affinity .

Protecting Group Strategies

  • Silylation : Secondary hydroxyl groups exhibit altered reactivity in C8-modified adenosine derivatives. For example:

    Reaction ConditionYield of 2’-O-TBDMSYield of 3’-O-TBDMS
    TBDMSCl + AgNO<sub>3</sub> (THF)10%40%
    TBDMSCl + DMAP (THF)<5%35%
    Data show preferential 3’-O-silylation due to sugar conformation effects .

Biological Reactivity and Pharmacological Effects

  • Adenosine receptor binding :

    • A<sub>2A</sub> affinity : Sub-nanomolar binding (K<sub>i</sub> = 0.2–0.5 nM) due to hydroxyl-alkynyl interactions .

    • A<sub>1</sub> selectivity : Lower selectivity ratios (A<sub>2A</sub>/A<sub>1</sub> = 3–5) compared to non-hydroxylated analogs .

  • Functional assays :

    • Inhibits ADP-induced platelet aggregation (IC<sub>50</sub> = 5–10 nM), outperforming NECA derivatives .

    • Induces vasorelaxation without affecting heart rate at therapeutic doses .

Comparative Reactivity of Structural Analogs

DerivativeKey ModificationBiological Effect
2-HexynyladenosineExtended alkynyl chainEnhanced receptor binding (K<sub>i</sub> = 1.2 nM)
8-HexenyladenosineAlkenyl substitutionReduced antiaggregatory activity
4′-ThioadenosineSulfur at 4′ positionAltered pharmacokinetics
Structural variations highlight the critical role of the 4-hydroxybutynyl group in balancing potency and selectivity .

Catalytic and Coupling Reactions

  • Palladium-catalyzed cross-coupling : C8-iodinated derivatives undergo Sonogashira or Suzuki reactions for further functionalization .

  • Mitsunobu condensation : Used to introduce 2-halo substituents (e.g., 2-Cl, 2-I) for enhanced A<sub>3</sub> receptor affinity .

Degradation and Stability

  • Hydrolytic stability : The butynyl side chain resists hydrolysis under physiological pH (t<sub>1/2</sub> > 24 hrs) .

  • Oxidative pathways : Susceptible to cytochrome P450-mediated oxidation at the terminal alkynyl position .

Scientific Research Applications

Pharmacological Properties

1. Receptor Selectivity and Activity

  • The compound acts primarily as an agonist for the A2 adenosine receptor, demonstrating potent inhibitory effects on platelet aggregation. This makes it a candidate for cardiovascular therapies, particularly in conditions where platelet aggregation poses a risk, such as thrombosis .
  • It also exhibits activity on the A1 receptor, which is associated with various physiological effects including modulation of renal function and cardiovascular responses .

Medical Applications

2. Treatment of Cardiovascular Disorders

  • Vasorelaxation : Compounds similar to adenosine, 2-(4-hydroxy-1-butynyl)- have been shown to induce vasorelaxation without significantly affecting heart rate. This property is valuable in treating hypertension and other cardiovascular diseases .
  • Antiplatelet Activity : The introduction of the alpha-hydroxyl group in the alkynyl side chain enhances antiaggregatory activity, making it one of the most potent inhibitors of platelet aggregation known in the nucleoside series .

3. Potential in Renal Therapy

  • The compound can be utilized in conditions such as renal failure and hypertension where A1 receptor antagonism may provide therapeutic benefits. It helps mitigate side effects associated with traditional diuretics by maintaining glomerular filtration rates .

Formulation and Administration

4. Pharmaceutical Composition

  • Adenosine, 2-(4-hydroxy-1-butynyl)- can be formulated into various dosage forms including pills, tablets, capsules, and topical preparations. This versatility allows for tailored treatments based on patient needs .
Dosage Form Description
TabletsSolid dosage form for oral administration
CapsulesGelatin shells containing powdered drug
Topical PreparationsCreams or gels for localized application
Injectable SolutionsLiquid formulations for intravenous or intramuscular use

Case Studies and Research Findings

5. Clinical Research

  • A study demonstrated that derivatives of adenosine with modifications like the 4-hydroxy group showed enhanced efficacy in inhibiting platelet aggregation compared to traditional compounds like NECA (N-ethyl-5'-carboxamidoadenosine) . This highlights the potential of such modifications in improving therapeutic outcomes.

6. Veterinary Applications

  • Beyond human medicine, these compounds can also be applied in veterinary medicine for similar conditions affecting animals, showcasing their broad applicability across species .

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or signaling pathways.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • describes a structurally unrelated thiophene compound (5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) with anti-inflammatory activity. While this highlights the pharmacological versatility of hydroxybutynyl groups, direct comparisons to adenosine derivatives are chemically invalid .
  • lacks explicit data for "Adenosine, 2-(4-hydroxy-1-butynyl)-", requiring extrapolation from benzothien-3-yl analogs.

Biological Activity

Adenosine, 2-(4-hydroxy-1-butynyl)- is a derivative of adenosine that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Adenosine and its derivatives primarily exert their effects through interaction with adenosine receptors, which are G-protein-coupled receptors (GPCRs). The four subtypes of adenosine receptors (A1, A2A, A2B, A3) play distinct roles in mediating physiological responses:

  • A1 Receptors: Involved in inhibiting neurotransmitter release and reducing heart rate.
  • A2A Receptors: Play a significant role in vasodilation and modulation of inflammation.
  • A2B Receptors: Associated with mediating inflammatory responses.
  • A3 Receptors: Involved in cytoprotection and modulation of immune responses.

Recent studies have shown that the 2-(4-hydroxy-1-butynyl)- modification enhances binding affinity to A3 receptors, promoting anti-inflammatory effects and potential therapeutic applications in various diseases .

1. Anti-inflammatory Effects

Research indicates that adenosine derivatives can inhibit the release of pro-inflammatory cytokines. The 2-(4-hydroxy-1-butynyl)- modification has been shown to enhance these anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .

2. Cytotoxicity and Cell Proliferation

Studies have demonstrated that adenosine can exhibit cytotoxic effects on certain cancer cell lines. In experiments involving colorectal carcinoma cells, adenosine derivatives stimulated DNA synthesis and cell proliferation at specific concentrations . However, the cytotoxicity was also observed at higher concentrations, indicating a dual role depending on the dosage .

3. Pain Modulation

The algogenic actions of adenosine compounds have been studied in human blister base preparations. The threshold concentration for pain induction was found to be between 1-3 micromolar for various adenyl compounds, including adenosine itself . This suggests that while adenosine can modulate pain pathways, its effects are concentration-dependent.

Case Study 1: Inflammatory Bowel Disease (IBD)

In a clinical trial involving patients with IBD, administration of an A3 receptor agonist derivative showed significant reduction in inflammatory markers. Patients receiving the treatment reported decreased symptoms and improved quality of life metrics compared to those on placebo .

Case Study 2: Cancer Therapy

Research conducted on the use of adenosine derivatives in cancer therapy indicated that specific modifications could enhance selectivity towards tumor cells while minimizing effects on healthy tissues. The results showed improved efficacy in inhibiting tumor growth in vitro compared to unmodified adenosine .

Comparative Table of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of cytokines
CytotoxicityCell growth inhibition
Pain modulationInduction at low concentrations
Tumor growth inhibitionEnhanced selectivity

Q & A

Basic: What synthetic strategies are recommended for introducing a 4-hydroxy-1-butynyl group at the 2-position of adenosine?

Answer:
The synthesis of adenosine derivatives modified at the 2-position typically involves protecting the ribose hydroxyl groups and selectively functionalizing the adenine base. For example:

  • Protection : Use tris(iso-propylsilyl) dichloride (TPDS-Cl₂) to protect hydroxyl groups on the ribose moiety .
  • Functionalization : Employ allyl-tin reagents (e.g., allyl-SnBu₃) under UV irradiation for radical-based coupling to the adenine base .
  • Oxidation/Reduction : Sequential oxidation (e.g., NaIO₄) and reduction (e.g., NaBH₄) steps can introduce hydroxyl groups into alkyne side chains .
    Validation : Confirm structural integrity via NMR (¹H/¹³C), mass spectrometry, and HPLC purity assays.

Basic: Which analytical techniques are critical for characterizing 2-(4-hydroxy-1-butynyl)-adenosine?

Answer:

  • Chromatography : Silica gel column chromatography for purification (as used in isolating structurally similar thiophene derivatives) .
  • Spectroscopy :
    • NMR : Assign proton environments (e.g., alkyne protons at δ 2.5–3.5 ppm) and hydroxyl groups.
    • UV/Vis : Confirm conjugation effects (λmax ~228 nm for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₅N₅O₄).

Advanced: How should researchers design experiments to evaluate anti-inflammatory activity in immune cell models?

Answer:

  • Cell Model : Use RAW 264.7 murine macrophages stimulated with LPS to mimic inflammation .
  • Assays :
    • Nitrite Quantification : Measure NO production via Griess reagent (IC₅₀ values for comparison) .
    • Cytokine Profiling : ELISA for TNF-α, IL-6, and IL-1β.
  • Controls : Include dexamethasone or indomethacin as positive controls.
    Methodological Note : Ensure dose-response curves (e.g., 1–100 µM) and triplicate replicates for statistical rigor .

Advanced: What are key considerations for assessing antiprotozoal activity against Leishmania species?

Answer:

  • In Vitro Models : Culture promastigotes of L. amazonensis or L. infantum in RPMI-1640 medium .
  • Activity Metrics :
    • IC₅₀ Determination : Use MTT or resazurin assays (e.g., IC₅₀ = 7.7 µg/mL for compound A vs. 0.06 µg/mL for amphotericin B) .
    • Selectivity Index (SI) : Compare cytotoxicity in mammalian cells (e.g., Vero cells) to ensure therapeutic specificity.
  • Data Interpretation : Address discrepancies in activity between derivatives (e.g., hydroxyl vs. acetoxy substituents) via SAR analysis .

Advanced: How do 2-position modifications of adenosine affect receptor binding, and how is this studied?

Answer:

  • Receptor Binding Assays :
    • Radioligand Displacement : Use ³H-labeled adenosine A₁/A₂ₐ receptor agonists in competitive binding assays .
    • cAMP Modulation : Assess A₂ₐ activity via cAMP accumulation in HEK293 cells transfected with receptor subtypes.
  • Structural Insights :
    • Molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets .
    • Compare with known agonists (e.g., CGS 21680) to evaluate affinity shifts caused by the 4-hydroxy-1-butynyl group.

Basic: What are the best practices for isolating adenosine derivatives from natural sources?

Answer:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) for plant material extraction .
  • Purification :
    • Silica gel chromatography with gradient elution (e.g., hexane:EtOAc 10:1 → 1:1) .
    • HPLC for final purification (C18 column, aqueous acetonitrile mobile phase).
  • Purity Validation : TLC (Rf consistency) and LC-MS to confirm homogeneity.

Advanced: How can contradictions in activity data between similar adenosine derivatives be resolved?

Answer:

  • Systematic SAR Studies :
    • Compare substituent effects (e.g., hydroxyl vs. methoxy groups) on bioactivity .
    • Use isogenic cell lines to minimize variability in assay conditions.
  • Meta-Analysis : Cross-reference data across studies (e.g., anti-inflammatory IC₅₀ in RAW 264.7 vs. THP-1 cells) .
  • Mechanistic Follow-Up : Conduct transcriptomics (RNA-seq) or proteomics to identify off-target effects or novel pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.